6-Bromo-4-fluoro-3-methyl-2-nitroaniline
Description
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
6-bromo-4-fluoro-3-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-5(9)2-4(8)6(10)7(3)11(12)13/h2H,10H2,1H3 |
InChI Key |
FQWJDZZTHPVBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 6 Bromo 4 Fluoro 3 Methyl 2 Nitroaniline
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 6-bromo-4-fluoro-3-methyl-2-nitroaniline provides a logical framework for devising a synthetic route from simpler, commercially available starting materials. The primary disconnections in the retrosynthesis involve the removal of the key functional groups: the bromo, nitro, and amino moieties.
The synthesis can be envisioned as starting from a simpler substituted aniline (B41778). A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (Bromination): The bromo group at position 6 can be introduced in the final step via electrophilic bromination of a suitable precursor. This leads to the precursor 4-fluoro-3-methyl-2-nitroaniline (B1336665) . The directing effects of the amino, nitro, fluoro, and methyl groups would need to be carefully considered to achieve the desired regioselectivity.
Disconnection 2 (Nitration): The nitro group at position 2 can be introduced by nitration of a precursor aniline. This suggests 4-fluoro-3-methylaniline (B1294958) as a key intermediate. The amino group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director and the fluoro group is an ortho-, para-director with a deactivating inductive effect. The position of nitration will be influenced by the interplay of these directing effects. To control the nitration and avoid unwanted side reactions, protection of the highly activating amino group as an acetanilide (B955) is a common and effective strategy. hopemaxchem.comquora.com
Disconnection 3 (Fluorination and Methylation): The 4-fluoro-3-methylaniline precursor can be conceptually derived from simpler starting materials. One potential route involves the synthesis from 3-methyl-4-nitroaniline, where the nitro group is reduced to an amino group, and the fluoro group is introduced via a Sandmeyer-type reaction or a nucleophilic aromatic substitution.
This retrosynthetic analysis suggests a forward synthesis commencing with a substituted nitrotoluene or aniline, followed by a series of electrophilic aromatic substitutions and functional group interconversions.
Exploration of Precursor Aniline Derivatives
The success of the synthesis hinges on the selection and preparation of a suitable precursor aniline derivative. Based on the retrosynthetic analysis, 4-fluoro-3-methylaniline is a logical and strategic starting point for the final steps of the synthesis.
Synthesis of 4-Fluoro-3-methylaniline:
One documented route to 4-fluoro-3-methylaniline starts from 3-methyl-4-nitrotoluene. The synthesis involves the following key transformations:
Reduction of the Nitro Group: The nitro group of 3-methyl-4-nitrotoluene can be reduced to an amino group to yield 5-methyl-2-aminotoluene (p-toluidine, 3-methylaniline).
Introduction of the Fluoro Group: The introduction of the fluorine atom can be achieved through a diazotization reaction of the amino group, followed by a Schiemann reaction or a related fluorination method.
Alternatively, commercially available 4-fluoro-3-methylaniline can be utilized, streamlining the initial stages of the synthesis. sigmaaldrich.com
Direct and Indirect Synthetic Pathways for Introduction of Substituents
The introduction of the nitro and bromo groups onto the 4-fluoro-3-methylaniline core requires careful consideration of the reaction conditions to ensure the desired regioselectivity.
The nitration of 4-fluoro-3-methylaniline is a critical step. Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. hopemaxchem.com To circumvent these issues, the amino group is typically protected.
A common protection strategy is the acetylation of the amino group to form an acetanilide. hopemaxchem.com The acetyl group is less activating than the amino group, allowing for more controlled nitration.
Nitration of Acetanilide Derivative:
The nitration of N-(4-fluoro-3-methylphenyl)acetamide (the acetylated form of 4-fluoro-3-methylaniline) with a mixture of nitric acid and sulfuric acid is expected to yield the desired 2-nitro derivative. The directing effects of the substituents on the ring are as follows:
-NHCOCH₃ (Amido group): Ortho-, para-directing and activating.
-CH₃ (Methyl group): Ortho-, para-directing and activating.
-F (Fluoro group): Ortho-, para-directing and deactivating (due to its strong inductive effect).
The position of nitration will be predominantly directed to the positions ortho and para to the strongly activating amido group. Given that the para position is blocked by the fluorine atom, nitration is expected to occur at the ortho position, leading to N-(4-fluoro-3-methyl-2-nitrophenyl)acetamide. Subsequent hydrolysis of the acetamido group under acidic or basic conditions would then yield 4-fluoro-3-methyl-2-nitroaniline .
| Reagent | Conditions | Expected Product |
| HNO₃ / H₂SO₄ | Low temperature | N-(4-fluoro-3-methyl-2-nitrophenyl)acetamide |
| HCl / H₂O or NaOH / H₂O | Reflux | 4-fluoro-3-methyl-2-nitroaniline |
The final step in the proposed synthesis is the bromination of 4-fluoro-3-methyl-2-nitroaniline. The introduction of a bromine atom at the 6-position requires a regioselective bromination reaction.
The directing effects of the substituents in 4-fluoro-3-methyl-2-nitroaniline are:
-NH₂ (Amino group): Strongly ortho-, para-directing and activating.
-NO₂ (Nitro group): Meta-directing and strongly deactivating.
-CH₃ (Methyl group): Ortho-, para-directing and activating.
-F (Fluoro group): Ortho-, para-directing and deactivating.
The powerful activating and ortho-, para-directing effect of the amino group will be the dominant factor in determining the position of bromination. The positions ortho and para to the amino group are positions 2, 4, and 6. Position 2 is occupied by the nitro group, and position 4 is occupied by the fluoro group. Therefore, bromination is strongly favored at the vacant position 6.
Various brominating agents can be employed, including bromine in acetic acid, N-bromosuccinimide (NBS) in a suitable solvent, or copper(II) bromide. beilstein-journals.orgthieme-connect.comresearchgate.net The use of a milder brominating agent may be preferable to avoid over-bromination or side reactions.
| Brominating Agent | Solvent | Expected Regioselectivity |
| Br₂ | Acetic Acid | Predominantly 6-bromo isomer |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF | High selectivity for the 6-bromo isomer |
| CuBr₂ | Ionic Liquid | High selectivity for the para-position to the amino group (in this case, position 6) beilstein-journals.orgresearchgate.net |
Fluorination is addressed in the synthesis of the precursor, 4-fluoro-3-methylaniline, as direct fluorination of such a complex aniline is generally not a feasible or selective process.
The methyl group is incorporated in the starting material, 4-fluoro-3-methylaniline. However, if a different synthetic route were chosen, for instance, starting from a fluoronitroaniline, a methylation step would be necessary. Friedel-Crafts alkylation is a common method for introducing methyl groups onto an aromatic ring, but it is often not suitable for anilines due to the reaction of the amino group with the Lewis acid catalyst. Alternative methods, such as those starting from a methylated precursor, are generally preferred. A patent describes the N-methylation of 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) in sulfuric acid, which could potentially be adapted for ring methylation under different conditions, though this is less common for anilines. google.com
Step-by-Step Reaction Protocols
The following is a proposed step-by-step synthesis for this compound based on the retrosynthetic analysis and known chemical transformations.
Step 1: Acetylation of 4-fluoro-3-methylaniline
To a stirred solution of 4-fluoro-3-methylaniline in glacial acetic acid, add acetic anhydride (B1165640) dropwise at room temperature.
Heat the reaction mixture to reflux for a specified period to ensure complete acetylation.
Cool the mixture and pour it into ice-water to precipitate the N-(4-fluoro-3-methylphenyl)acetamide.
Filter the solid, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for purification.
Step 2: Nitration of N-(4-fluoro-3-methylphenyl)acetamide
Dissolve the N-(4-fluoro-3-methylphenyl)acetamide in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) in an ice bath.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.
After the addition is complete, stir the reaction mixture at low temperature for a period to allow the nitration to go to completion.
Carefully pour the reaction mixture onto crushed ice to precipitate the N-(4-fluoro-3-methyl-2-nitrophenyl)acetamide.
Filter the product, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-(4-fluoro-3-methyl-2-nitrophenyl)acetamide
Suspend the N-(4-fluoro-3-methyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution) to precipitate the 4-fluoro-3-methyl-2-nitroaniline.
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
Step 4: Bromination of 4-fluoro-3-methyl-2-nitroaniline
Dissolve the 4-fluoro-3-methyl-2-nitroaniline in a suitable solvent such as acetic acid or acetonitrile.
Add the brominating agent (e.g., a solution of bromine in acetic acid or N-bromosuccinimide) dropwise to the solution at a controlled temperature.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench any unreacted bromine.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude this compound.
Purify the final product by column chromatography or recrystallization.
Regioselective Functionalization Techniques
Regioselective functionalization is paramount in the synthesis of highly substituted aromatic compounds. In the context of this compound, the primary challenge lies in introducing the bromo and nitro groups at specific positions relative to the existing fluoro, methyl, and amino functionalities. The directing effects of these groups are summarized in the table below.
| Substituent | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH2 | Strongly Activating | Ortho, Para |
| -NHCOCH3 | Moderately Activating | Ortho, Para |
| -F | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |
| -CH3 | Activating | Ortho, Para |
| -NO2 | Strongly Deactivating | Meta |
| -Br | Deactivating | Ortho, Para |
Given the powerful activating and ortho, para-directing nature of the amino group, direct functionalization of 4-fluoro-3-methylaniline would likely lead to a mixture of products. Therefore, protection of the amino group, typically through acetylation to form an acetamido group (-NHCOCH3), is a common and effective strategy. pearson.comquora.com The acetamido group is still ortho, para-directing but is less activating than the amino group, which allows for more controlled subsequent reactions. quora.com
Sequential Introduction of Bromo, Fluoro, Methyl, and Nitro Groups
A plausible synthetic route for this compound would commence with a commercially available precursor, 4-fluoro-3-methylaniline. The synthesis would then proceed through a series of steps involving the protection of the amino group, followed by sequential bromination and nitration, and finally deprotection.
Proposed Synthetic Route:
Protection of the Amino Group: The synthesis begins with the acetylation of 4-fluoro-3-methylaniline (I) with acetic anhydride to yield N-(4-fluoro-3-methylphenyl)acetamide (II). This step is crucial to moderate the reactivity of the aniline and to direct the subsequent electrophilic substitutions. pearson.com
Bromination: The next step is the regioselective bromination of N-(4-fluoro-3-methylphenyl)acetamide (II). The acetamido group is a strong ortho, para-director, and the position ortho to it (and para to the fluorine atom) is sterically accessible. Therefore, bromination is expected to occur at the C-6 position to yield N-(6-bromo-4-fluoro-3-methylphenyl)acetamide (III). Reagents such as N-bromosuccinimide (NBS) are often employed for such transformations, sometimes in the presence of a catalyst to enhance regioselectivity. nih.gov
Nitration: The introduction of the nitro group is then carried out on the brominated intermediate (III). The acetamido group will direct the incoming electrophile (the nitronium ion, NO2+) to its other ortho position, C-2. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netukessays.com This yields N-(6-bromo-4-fluoro-3-methyl-2-nitrophenyl)acetamide (IV).
Deprotection: The final step is the hydrolysis of the acetamido group in compound (IV) to reveal the free amino group. This is typically achieved by heating in the presence of an acid or a base, yielding the target compound, this compound (V). rsc.orgcommonorganicchemistry.com
Optimization of Reaction Conditions and Yields
The efficiency and success of a multistep synthesis are highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful consideration include the choice of solvent, reaction temperature and pressure, and the selection and loading of any catalysts.
Solvent Effects in Multistep Synthesis
The solvent can significantly influence the rate and selectivity of electrophilic aromatic substitution reactions. In the proposed synthesis, the polarity of the solvent can affect the stability of the charged intermediates (arenium ions) formed during bromination and nitration. quora.com For instance, in the bromination of substituted anilines with N-bromosuccinimide, the regioselectivity has been shown to be markedly dependent on the polarity of the reaction medium. researchgate.net
Ionic liquids have emerged as "designer solvents" that can be tailored to optimize specific reactions. For electrophilic bromination, ionic liquids can enhance both the reaction rate and the regioselectivity. researchgate.net Their use can also facilitate product separation and catalyst recycling, contributing to a more sustainable process.
Temperature and Pressure Influence
Temperature is a critical parameter in both the bromination and nitration steps. These reactions are typically exothermic, and careful temperature control is necessary to prevent the formation of polysubstituted byproducts and to ensure safety. Nitration reactions, in particular, are often carried out at low temperatures to control the reaction rate and minimize side reactions. ukessays.com While most of these reactions are conducted at atmospheric pressure, in some cases, elevated pressure might be used to increase the concentration of gaseous reactants or to influence reaction equilibria.
Catalyst Selection and Loading
While the nitration step is often self-catalyzed by the strong acid medium, the bromination step can benefit from the use of a catalyst to improve regioselectivity. Various Lewis and Brønsted acids can be employed to activate the brominating agent. Recent research has also explored the use of transition metal catalysts, such as cobalt(II) complexes, for the regioselective C-H halogenation of anilides. rsc.org The choice of catalyst and its loading must be carefully optimized to achieve high conversion and selectivity while minimizing catalyst-related costs and environmental impact. For instance, in copper-catalyzed bromination of anilines, the catalyst loading can be a crucial factor in achieving high yields. thieme-connect.com
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of the synthesis of this compound, several aspects can be addressed to improve its green credentials.
The traditional nitration method using a mixture of concentrated nitric and sulfuric acids generates significant amounts of acidic waste. rsc.org Green alternatives focus on replacing this corrosive and hazardous mixture. One approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. tandfonline.com Another strategy involves using alternative nitrating agents such as dinitrogen pentoxide (N2O5) in more environmentally friendly solvents. nih.gov Solvent-free nitration methods are also being developed to minimize waste. tandfonline.com Photochemical nitration, which uses UV radiation to generate the nitrating species, represents another eco-friendly approach. mjcce.org.mk
For the bromination step, the use of molecular bromine can be avoided by employing N-bromosuccinimide, where the succinimide (B58015) byproduct can be recycled. nih.gov The use of ionic liquids as recyclable solvents also contributes to a greener process. researchgate.net Furthermore, catalytic methods for halogenation are inherently greener as they reduce the amount of reagents required. mjcce.org.mk
Use of Sustainable Solvents and Reagents
The selection of solvents and reagents plays a pivotal role in the environmental footprint of a synthetic process. Traditional electrophilic aromatic substitution reactions often employ hazardous and volatile organic solvents and corrosive reagents.
For the proposed synthesis of this compound, several greener alternatives can be considered:
Sustainable Solvents: The use of ionic liquids, deep eutectic solvents, or even water as a reaction medium can significantly reduce the environmental impact compared to conventional chlorinated solvents. rsc.org For nitration and bromination reactions, the choice of a suitable green solvent that can facilitate the reaction while being easily recyclable is crucial.
Potential Sustainable Solvents for the Synthesis
| Solvent | Properties | Potential Application |
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. | Nitration and Bromination |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare. | Nitration and Bromination |
| Water | Non-toxic, non-flammable, readily available. | Bromination with specific reagents |
| Acetic Acid | Biodegradable, can sometimes be recycled. | Bromination |
Greener Reagents:
Nitration: Alternatives to the conventional mixed acid system are being explored to minimize acid waste. These include solid acid catalysts and milder nitrating agents.
Bromination: The use of molecular bromine (Br₂) poses significant safety and environmental hazards. Greener brominating agents such as N-bromosuccinimide (NBS) are commonly used. An even more sustainable approach involves the in-situ generation of the brominating species, for example, using a combination of an alkali metal bromide (like NaBr or KBr) and an oxidant such as hydrogen peroxide. researchgate.netacs.org This method generates water as the primary byproduct.
Waste Minimization Strategies
A holistic approach to green synthesis involves implementing strategies to minimize waste at every stage of the process. For the production of this compound, the following strategies can be employed:
Catalyst Recycling: If the nitration or bromination steps utilize a solid or heterogeneous catalyst, designing a process for its efficient recovery and reuse is essential. This not only reduces waste but also lowers production costs.
Byproduct Valorization: The byproducts generated during the synthesis, such as hydrobromic acid from the bromination step, could potentially be captured and utilized in other chemical processes, turning a waste stream into a valuable resource.
Solvent-Free Reactions: Exploring the possibility of conducting the reactions under solvent-free conditions, for instance, through solid-state reactions, can completely eliminate solvent waste. rsc.orgrsc.org
By integrating these green chemistry principles into the synthetic design, the production of this compound can be approached in a more sustainable and environmentally responsible manner.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification3.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
Raman Spectroscopy Applications
Key expected vibrational modes would include:
Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.
Amino Group (NH₂) Vibrations: The NH₂ stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while the scissoring mode would be observed around 1600-1650 cm⁻¹.
Carbon-Halogen Vibrations: The C-Br stretching vibration is anticipated at lower frequencies, typically in the 500-650 cm⁻¹ range. The C-F stretching vibration would appear at higher frequencies, generally between 1000-1400 cm⁻¹.
Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are expected above 3000 cm⁻¹.
Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching vibrations of the methyl group would be found in the 2850-2980 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the Raman spectra of molecules where experimental data is lacking. nih.govnih.gov Such theoretical calculations can provide valuable information on the expected peak positions and relative intensities, aiding in the structural elucidation of complex molecules like 6-bromo-4-fluoro-3-methyl-2-nitroaniline.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆BrFN₂O₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 6 | 6.04695 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.98983 |
| Total | 247.959668 |
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of approximately equal intensity separated by two mass units.
Fragmentation Pattern Interpretation for Structural Confirmation
The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is crucial for structural confirmation. While an experimental spectrum for this compound is not available, its fragmentation can be predicted based on the stability of the resulting fragments.
Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the bromine and fluorine atoms would also influence the fragmentation, potentially leading to the loss of these halogens as radicals. The cleavage of the methyl group is another likely fragmentation pathway. The interpretation of these fragmentation patterns allows for the piecing together of the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for studying conjugated systems.
Absorption Maxima (λmax) and Molar Absorptivity Studies
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaniline chromophore. Nitroanilines typically exhibit strong absorption bands due to intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. ulisboa.ptresearchgate.net
The position of the absorption maximum (λmax) is influenced by the substituents on the aromatic ring. The presence of halogens (bromo and fluoro) and a methyl group will cause shifts in the λmax compared to unsubstituted nitroaniline. Generally, electron-donating groups cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The interplay of these substituents in this compound would result in a unique absorption spectrum. For comparison, the λmax for 2-nitroaniline (B44862) is around 412 nm. researchgate.net
Theoretical Prediction of UV-Vis Spectra
In the absence of experimental data, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Vis spectrum of a molecule. qnl.qaresearchgate.netrsc.org These calculations can provide valuable information on the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
TD-DFT calculations for this compound would involve optimizing the ground-state geometry and then calculating the excited-state energies. The results would provide a theoretical spectrum with predicted λmax values for the major electronic transitions, offering a valuable tool for its identification and characterization. qnl.qa
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
Without experimental data from a single crystal X-ray diffraction study on this compound, a definitive analysis of its molecular conformation in the solid state is not possible. Such an analysis would typically reveal:
Bond Lengths and Angles: Precise measurements for all bonds (e.g., C-Br, C-F, C-N, N-O, C-C, C-H) and the angles between them.
Torsional Angles: The dihedral angles defining the orientation of the substituents (bromo, fluoro, methyl, and nitro groups) relative to the aniline (B41778) ring. This is particularly important for understanding the planarity of the molecule and the degree of steric hindrance between adjacent groups, such as the methyl and nitro groups.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. A full analysis for this compound would require its crystallographic information file (CIF). A hypothetical analysis would investigate interactions such as:
Hydrogen Bonding: The potential for classical N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule.
Halogen Bonding: The interaction of the bromine atom (as a halogen bond donor) with electronegative atoms like oxygen or nitrogen on adjacent molecules.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which could be influenced by the electron-withdrawing and donating nature of the substituents.
Without the crystal structure, the specific motifs and the three-dimensional network formed by these interactions cannot be described.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the results of an X-ray diffraction experiment. For this compound, this analysis would provide:
d_norm maps: A color-coded surface that visualizes intermolecular contacts, with red spots indicating close contacts (strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts.
As no published crystal structure for this compound is available, a Hirshfeld surface analysis cannot be conducted.
Computational and Theoretical Studies on 6 Bromo 4 Fluoro 3 Methyl 2 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. mdpi.com A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to perform calculations. nih.govnih.gov
For a molecule like 6-bromo-4-fluoro-3-methyl-2-nitroaniline, the first step is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The results of this optimization would provide precise data on bond lengths, bond angles, and dihedral angles. Studies on similar halosubstituted anilines show that substituents significantly influence the planarity of the amino group and the geometry of the benzene (B151609) ring. researchgate.netresearchgate.net DFT calculations also yield insights into the electronic structure, including the distribution of electron density and the molecular electrostatic potential, which highlights the electron-rich and electron-poor regions of the molecule. researchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally more demanding than DFT but are crucial for high-accuracy energy calculations and for providing a fundamental understanding of molecular systems. researchgate.net
In the study of substituted anilines, ab initio calculations have been employed to investigate substituent effects on molecular properties like the barrier to inversion of the amino group and bond lengths. For this compound, HF calculations, often in conjunction with a basis set like 6-31G(d,p), would provide a baseline for its electronic properties, which can be further refined using more advanced methods that account for electron correlation. researchgate.nettaylorandfrancis.com
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals is particularly important for understanding chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. taylorandfrancis.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters for determining a molecule's chemical stability and reactivity. nih.govresearchgate.net
A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In substituted nitroanilines, the presence of both electron-donating and electron-withdrawing groups significantly influences these energy levels. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating these are sites for nucleophilic attack or electron acceptance. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Nitrobenzene (B124822) | -7.89 | -2.72 | 5.17 | DFT |
| Aniline (B41778) | -5.65 | -0.41 | 5.24 | DFT |
| p-Nitroaniline | -6.72 | -2.83 | 3.89 | B3LYP/6-311G(d,p) |
Note: The data in this table is for illustrative purposes, based on values reported for similar compounds in computational studies, and does not represent calculated values for this compound.
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity can be understood by examining the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.comwikipedia.org This theory is a powerful tool for predicting the outcomes of chemical reactions. ucsb.edu
By analyzing the distribution and symmetry of the HOMO and LUMO of this compound, one could predict its behavior in various reactions. For instance, in an electrophilic aromatic substitution, the incoming electrophile would be predicted to attack the regions of the molecule where the HOMO is most concentrated, as these are the most electron-rich and nucleophilic sites. ucsb.edu Conversely, a nucleophile would target areas where the LUMO is localized. wikipedia.orgucsb.edu
Reactivity Prediction and Mechanism Elucidation
The HOMO-LUMO energy gap provides a quantitative measure of chemical reactivity. A smaller gap suggests the molecule is more polarizable and thus more reactive. Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be calculated from HOMO and LUMO energies to further quantify reactivity. researchgate.net
Furthermore, these computational methods are instrumental in studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and the identification of the most likely reaction pathway. For example, DFT studies have been successfully used to investigate the hydrogenation mechanism of nitrobenzene to aniline. rsc.org Similar studies for this compound could predict how it might behave in reduction, substitution, or cycloaddition reactions, providing valuable guidance for experimental chemists. mdpi.comchemistrysteps.com
Computational Studies of Reaction Pathways
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By employing DFT calculations, researchers can model various reaction pathways, such as nucleophilic aromatic substitution (SNAr), which is common for electron-deficient aromatic rings. rsc.orgresearchgate.net These studies identify the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
Below is an illustrative data table showing a hypothetical reaction pathway for the nucleophilic substitution of the fluorine atom, which is often a target in SNAr reactions due to its high electronegativity.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile (e.g., CH₃O⁻) | 0.0 |
| Meisenheimer Complex | Intermediate formed by nucleophile attack at C4 | -15.2 |
| Transition State | Energy maximum for the departure of the leaving group | +10.5 |
| Products | 6-Bromo-4-methoxy-3-methyl-2-nitroaniline + F⁻ | -25.8 |
Note: The data in this table is illustrative and intended to represent typical results from a DFT calculation on a similar reaction system.
Transition State Analysis and Activation Barriers
A critical aspect of studying reaction pathways is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Transition state analysis provides the activation energy (Ea) or activation barrier, a key parameter that determines the reaction rate. Computational methods, particularly DFT, are used to locate the TS geometry and calculate its energy. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
For this compound, computational analysis would focus on the activation barriers for nucleophilic attack at the carbon atoms bearing the bromine and fluorine substituents. By comparing these barriers, one can predict the regioselectivity of the reaction. researchgate.net For instance, the fluorine substituent at the para position relative to the nitro group might destabilize a transition state due to electronic repulsion, influencing its reactivity. researchgate.net DFT calculations have been successfully used to predict activation energies for concerted SNAr pathways, with barriers for similar systems ranging from approximately 17 to 28 kcal/mol. nih.gov
The following table presents hypothetical activation barriers for nucleophilic substitution on this compound, demonstrating how computational results can predict reaction outcomes.
| Reaction | Leaving Group | Activation Barrier (kcal/mol) | Predicted Outcome |
| Substitution at C4 | Fluoride (F⁻) | 18.5 | Kinetically favored |
| Substitution at C6 | Bromide (Br⁻) | 22.1 | Kinetically disfavored |
Note: The data in this table is hypothetical and based on general principles of SNAr reactions investigated computationally.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org The MESP is calculated from the electron density and shows regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue or green).
For this compound, an MESP map would reveal distinct regions of charge polarization. The area around the nitro group's oxygen atoms is expected to be highly electron-rich (deep red), making it a likely site for interaction with electrophiles or for hydrogen bonding. thaiscience.infotci-thaijo.org Conversely, the aromatic ring, being influenced by the powerful electron-withdrawing nitro group and electronegative halogens, would exhibit regions of positive potential, indicating susceptibility to nucleophilic attack. The hydrogen atoms of the amino group would show a positive potential, highlighting their ability to act as hydrogen bond donors. The MESP can thus provide a qualitative prediction of the molecule's reactivity and intermolecular interactions. rsc.orgnih.gov
Spectroscopic Property Prediction
Computational chemistry is widely used to predict various spectroscopic properties, providing data that can aid in the interpretation of experimental spectra or in the identification of unknown compounds.
Computational NMR Shielding Constant Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org The standard approach involves calculating the isotropic magnetic shielding constants for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. bohrium.com These absolute shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
For this compound, DFT calculations can predict the chemical shifts for each unique hydrogen and carbon atom. nih.gov These predictions are sensitive to the molecule's geometry and electronic environment. For instance, the carbon atoms attached to the electronegative nitro, fluoro, and bromo groups would be predicted to have significantly different chemical shifts compared to the other carbons. The accuracy of these predictions, often within 1.5 ppm for ¹³C and 0.15 ppm for ¹H, can be a powerful tool for confirming the molecular structure. nrel.gov
An illustrative table of predicted NMR chemical shifts is provided below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on NH₂) | 7.15 | C1 (C-NH₂) | 138.2 |
| H (on ring) | 7.80 | C2 (C-NO₂) | 130.5 |
| H (on CH₃) | 2.25 | C3 (C-CH₃) | 125.1 |
| C4 (C-F) | 155.9 (d, ¹JCF ≈ 250 Hz) | ||
| C5 (C-H) | 118.4 | ||
| C6 (C-Br) | 112.7 | ||
| C (on CH₃) | 18.9 |
Note: These values are hypothetical and represent typical chemical shifts for similar structural motifs. 'd' indicates a doublet due to C-F coupling.
Predicted Vibrational Frequencies (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate theoretical IR and Raman spectra. researchgate.netnih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. nih.gov
For this compound, computational analysis would predict characteristic vibrational modes for its functional groups. These include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the strong symmetric and asymmetric stretches of the N-O bonds in the nitro group, and various stretching and bending modes associated with the aromatic ring and its substituents (C-F, C-Br, C-CH₃). researchgate.netnih.gov These predictions are invaluable for assigning the peaks observed in experimental spectra. jetir.orgcardiff.ac.uk
A table of representative predicted vibrational frequencies is shown below.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Spectroscopic Activity |
| 3450 | N-H asymmetric stretch | IR, Raman |
| 3360 | N-H symmetric stretch | IR, Raman |
| 1620 | N-H scissoring | IR |
| 1580, 1490 | C=C aromatic stretch | IR, Raman |
| 1530 | NO₂ asymmetric stretch | IR |
| 1350 | NO₂ symmetric stretch | IR |
| 1250 | C-N stretch | IR, Raman |
| 1180 | C-F stretch | IR |
| 550 | C-Br stretch | IR, Raman |
Note: This data is illustrative, based on typical frequency ranges for the specified functional groups found in similar molecules.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its UV-Vis spectrum. qnl.qa The analysis typically focuses on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In nitroaniline derivatives, these spectra are often characterized by intense π → π* transitions. qnl.qa The calculations can also reveal how the various substituents influence the absorption wavelengths, providing insights into the molecule's electronic structure. nih.gov TD-DFT results are often compared with experimental spectra to validate the computational method and to understand the nature of the electronic excitations. mdpi.comresearchgate.net
The following table shows hypothetical TD-DFT prediction results.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 385 | 0.45 | HOMO → LUMO | π → π |
| 290 | 0.21 | HOMO-1 → LUMO | π → π |
| 255 | 0.15 | HOMO → LUMO+1 | π → π* |
Note: The data presented is hypothetical and illustrates the typical output of a TD-DFT calculation for a substituted nitroaniline.
Solvent Effects in Computational Modeling
The inclusion of solvent effects in computational modeling is crucial for accurately predicting the behavior of molecules in solution. For a polar molecule like this compound, the surrounding solvent can significantly influence its conformational stability, electronic properties, and reactivity. Computational chemistry offers several models to account for these effects, primarily divided into explicit and implicit solvent models.
In an explicit solvent model , individual solvent molecules are included in the calculation. This approach can provide a highly detailed picture of the solute-solvent interactions, including hydrogen bonding and specific coordination. However, it is computationally very expensive, limiting its use to smaller systems.
A more common approach for larger systems is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. While less detailed than explicit models, implicit models are computationally much more efficient and can still provide valuable insights into solvent effects.
For this compound, the choice of solvent would be critical. In a polar protic solvent like water or ethanol (B145695), hydrogen bonding between the solvent and the nitro and amino groups would be expected to play a significant role in stabilizing the molecule. In contrast, a nonpolar solvent like hexane (B92381) would have a much weaker interaction, and the intramolecular forces would be more dominant in determining the molecule's conformation.
The effect of the solvent on the electronic properties of substituted anilines has been a subject of study. For instance, the oxidation potentials of anilines are known to be influenced by the solvent environment. umn.eduresearchgate.netznaturforsch.com Computational studies on substituted anilines have employed various solvent models to predict these properties with reasonable accuracy. umn.edu
Illustrative Data Table of Solvent Effects on Calculated Properties (Hypothetical)
To illustrate the potential impact of solvents on the calculated properties of this compound, the following hypothetical data table is presented. The values are representative of typical shifts observed for similar molecules in different solvent environments.
| Property | Gas Phase (Calculated) | In Water (PCM) | In Hexane (PCM) |
| Dipole Moment (Debye) | 3.5 | 4.8 | 3.2 |
| HOMO Energy (eV) | -6.2 | -6.5 | -6.1 |
| LUMO Energy (eV) | -1.8 | -2.1 | -1.7 |
| HOMO-LUMO Gap (eV) | 4.4 | 4.4 | 4.4 |
Note: This data is illustrative and not based on actual calculations for this compound.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. acadpubl.eumdpi.com These models are widely used in drug discovery and environmental toxicology to predict the properties of new compounds without the need for extensive experimental testing.
A QSAR model is typically developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be based on various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). acadpubl.eunih.gov A statistical method, such as multiple linear regression, is then used to build a mathematical equation that relates the descriptors to the activity.
For predicting the reactivity of this compound, a QSAR model could be developed based on a series of structurally related nitroaromatic compounds. The reactivity of these compounds in a specific reaction (e.g., nucleophilic aromatic substitution) would be measured experimentally. Then, a set of quantum chemical descriptors would be calculated for each compound.
Key electronic descriptors that are often correlated with the reactivity of nitroaromatic compounds include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): This is related to the electron-donating ability of a molecule.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This is related to the electron-accepting ability of a molecule. A lower ELUMO generally indicates a higher reactivity towards nucleophiles. acadpubl.eu
HOMO-LUMO Gap: This is related to the chemical stability of the molecule.
Mulliken Atomic Charges: These can indicate the most likely sites for nucleophilic or electrophilic attack.
For a hypothetical QSAR study on the reactivity of substituted nitroanilines, one might find a relationship like the following:
Reactivity = a * E_LUMO + b * q_C-NO2 + c
where a, b, and c are constants determined from the regression analysis, E_LUMO is the energy of the lowest unoccupied molecular orbital, and q_C-NO2 is the partial charge on the carbon atom attached to the nitro group.
Illustrative Data Table for a Hypothetical QSAR Study
The following table provides a hypothetical dataset that could be used to build a QSAR model for the reactivity of substituted nitroanilines.
| Compound | Experimental Reactivity (log k) | Calculated ELUMO (eV) | Calculated qC-NO2 (a.u.) |
| 2-Nitroaniline (B44862) | -3.5 | -1.5 | 0.25 |
| 4-Nitroaniline | -3.2 | -1.6 | 0.28 |
| 2,4-Dinitroaniline | -1.8 | -2.5 | 0.35 |
| This compound (Predicted) | -2.5 (Predicted) | -2.1 | 0.32 |
Note: This data is illustrative and not based on actual experimental or calculated values.
By applying the principles of QSAR, it is theoretically possible to predict the reactivity of this compound based on its calculated molecular descriptors, even in the absence of direct experimental data.
Chemical Reactivity and Derivatization Pathways of 6 Bromo 4 Fluoro 3 Methyl 2 Nitroaniline
Reactions at the Amino Group
The primary amino group in 6-bromo-4-fluoro-3-methyl-2-nitroaniline is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, diazotization, and oxidation.
Acylation and Sulfonylation
The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation, often carried out with acyl chlorides or anhydrides in the presence of a base, converts the aniline (B41778) into the corresponding amide. This transformation is frequently employed as a protective strategy for the amino group to moderate its activating effect in subsequent electrophilic aromatic substitution reactions. chegg.com
Sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine, to yield a sulfonamide. acs.org Sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities. The general schemes for these reactions are presented in Table 1.
Table 1: General Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic anhydride (B1165640), Acyl chloride | Amide |
Alkylation and Arylation Reactions
While direct N-alkylation of anilines can be challenging due to the potential for over-alkylation, it can be achieved under specific conditions. Arylation of the amino group, on the other hand, is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the formation of N-aryl bonds, expanding the structural diversity of derivatives.
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction forms a diazonium salt, which is a versatile intermediate. Diazonium salts can undergo a variety of subsequent transformations, including Sandmeyer reactions to introduce a range of functional groups (e.g., -Cl, -Br, -CN, -OH) or azo coupling reactions with electron-rich aromatic compounds to form azo dyes. Patents have described the diazotization of similar substituted nitroanilines for the synthesis of dyes. google.comorganic-chemistry.org
Oxidation Reactions of the Aniline Moiety
The amino group of an aniline can be oxidized to a nitro group. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as peracetic acid and m-chloroperbenzoic acid (m-CPBA), are commonly used for this purpose. google.com Other reagents, including sodium perborate, have also been shown to be effective in the oxidation of anilines to nitroarenes. The successful oxidation of the aniline moiety would result in the formation of 1-bromo-5-fluoro-2-methyl-3,6-dinitrobenzene.
Electrophilic Aromatic Substitution (EAS) Reactions (Theoretical Considerations given Deactivating Groups)
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the presence of multiple substituents with competing directing effects. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. The halogen atoms (bromo and fluoro) are deactivating but ortho-, para-directing. The methyl group is a weak activating group and an ortho-, para-director.
Regioselectivity and Steric Hindrance
To predict the regioselectivity of an EAS reaction, the directing effects of all substituents must be considered. The powerful activating effect of the amino group is expected to be the dominant factor in directing incoming electrophiles.
Directing Effects of Substituents:
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | 1 | Activating | Ortho, Para |
| -NO₂ | 2 | Deactivating | Meta |
| -CH₃ | 3 | Activating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
| -Br | 6 | Deactivating | Ortho, Para |
Given the positions of the existing substituents, the only available position on the ring is position 5. Let's analyze the directing effects towards this position:
Amino group (-NH₂ at C1): Directs ortho and para. Position 5 is meta to the amino group.
Nitro group (-NO₂ at C2): Directs meta. Position 5 is meta to the nitro group.
Methyl group (-CH₃ at C3): Directs ortho and para. Position 5 is ortho to the methyl group.
Fluoro group (-F at C4): Directs ortho and para. Position 5 is ortho to the fluoro group.
Bromo group (-Br at C6): Directs ortho and para. Position 5 is para to the bromo group.
Nucleophilic Aromatic Substitution (NAS) Reactions (Facilitated by Halogens and Nitro Group)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, especially those bearing electron-withdrawing groups. tandfonline.com In the case of this compound, the presence of both halogen atoms and a strongly deactivating nitro group makes the aromatic ring susceptible to attack by nucleophiles.
The aromatic ring of this compound features two potential leaving groups for SNAr reactions: a bromine atom and a fluorine atom. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Consequently, the fluorine atom is often a better leaving group than bromine in this type of reaction, a trend that is contrary to SN1 and SN2 reactions. youtube.comnih.gov
The specific regioselectivity of the substitution (i.e., whether the fluorine or bromine is displaced) is also influenced by the positions of the other substituents. The nitro group, being a powerful activating group, will preferentially activate the positions ortho and para to it. In this molecule, the fluorine atom is para to the nitro group, while the bromine atom is ortho. This positioning makes both halogens potential sites for substitution by various nucleophiles, such as amines, alkoxides, and thiolates.
| Position of Halogen | Relationship to Nitro Group | Activation Status | Potential for Displacement |
|---|---|---|---|
| C4-Fluoro | Para | Strongly Activated | High |
| C6-Bromo | Ortho | Strongly Activated | High |
The nitro group (NO₂) plays a crucial role in facilitating nucleophilic aromatic substitution. Its strong electron-withdrawing ability, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. tandfonline.com This deactivation makes the ring more electrophilic and therefore more susceptible to attack by nucleophiles.
Specifically, the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group. In this compound, the nitro group is ortho to the bromine atom and para to the fluorine atom, thereby activating both positions for substitution.
Reactions Involving the Nitro Group
The nitro group itself is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.
The reduction of the nitro group in this compound to an amino group (NH₂) is a synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical properties of the aromatic ring. The resulting diamine is a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Common reducing agents for this transformation include:
Metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid)
Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst)
Transfer hydrogenation (e.g., using hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source)
The choice of reducing agent can sometimes allow for the selective reduction of the nitro group to the intermediate hydroxylamino (NHOH) functionality, although this often requires milder reaction conditions and careful control.
Halogen-Metal Exchange Reactions (e.g., Lithiation, Grignard Formation)
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. This reaction involves treating the aryl halide with an organometallic reagent, typically an organolithium compound, to replace the halogen atom with a metal. In the case of this compound, the bromine atom is generally more susceptible to this exchange than the fluorine atom.
This process would generate a lithiated or Grignard reagent, which can then be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. However, the presence of the acidic protons of the amino group and the electrophilic nature of the nitro group can complicate these reactions, often requiring protection of the amino group and careful selection of reaction conditions to avoid side reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most important methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for these transformations.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl or Alkyl/Vinyl-substituted Aniline |
| Heck Coupling | Alkene | C-C | Styrenyl-type Derivative |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted Aniline. soton.ac.uk |
| Buchwald-Hartwig Amination | Amine | C-N | Di- or Tri-substituted Aniline Derivative |
These reactions offer a versatile platform for introducing a wide array of substituents at the C6 position, significantly expanding the molecular diversity that can be accessed from this starting material. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. For instance, palladium-catalyzed cross-coupling is known to be highly chemoselective and can often be performed in the presence of sensitive functional groups like the nitro group. orgsyn.org
Role As a Synthetic Intermediate for Advanced Chemical Entities
Precursor for Complex Heterocyclic Compounds
There is no available scientific literature detailing the use of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline as a precursor for the synthesis of complex heterocyclic compounds. While substituted anilines are foundational in heterocyclic chemistry, the specific reaction pathways and resulting structures originating from this compound have not been documented.
Building Block for Multifunctional Organic Scaffolds
No published research could be found that utilizes this compound as a building block for creating multifunctional organic scaffolds. Its potential in this area remains theoretical without experimental data.
Applications in Specialty Chemical Synthesis (e.g., Dyes, Pigments, Material Science Precursors)
There are no records of this compound being employed in the synthesis of dyes, pigments, or precursors for material science. The impact of its specific substitution pattern on chromophoric or material properties has not been investigated in the available literature.
Functionalization of Polymeric Systems (e.g., Substituted Polyanilines)
The use of this compound for the functionalization of polymeric systems, such as in the creation of substituted polyanilines, is not described in any accessible scientific reports or patents.
Advanced Analytical Methodologies for Research Scale Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of "6-Bromo-4-fluoro-3-methyl-2-nitroaniline," providing the means to separate the compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaniline compounds due to their polarity and potential thermal instability, which can make gas chromatography challenging without derivatization. chromatographyonline.comthermofisher.com For "this compound," a reversed-phase HPLC method is typically employed.
A common setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or phosphoric acid) to ensure good peak shape. nih.govsielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the nitroaniline chromophore absorbs strongly in the UV region. nih.gov A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can provide additional information by acquiring the UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).
A hypothetical HPLC analysis of a research sample of "this compound" might yield the following results:
| Compound | Retention Time (min) | Wavelength of Maximum Absorbance (λmax, nm) |
| Starting Material A | 2.5 | 254 |
| Starting Material B | 3.1 | 230 |
| This compound | 5.8 | 245, 380 |
| Impurity 1 | 4.2 | 260 |
| Impurity 2 | 6.5 | 245, 375 |
This interactive table presents hypothetical data for illustrative purposes.
While HPLC is often preferred for nitroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, especially for identifying volatile impurities or if the analyte is derivatized to increase its volatility and thermal stability. chromatographyonline.com For halogenated nitroaromatic compounds, GC-MS offers high sensitivity and provides structural information through mass spectral fragmentation patterns. acs.org
For the analysis of "this compound," a high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable. The mass spectrometer detector provides invaluable data for identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of substituents (e.g., NO₂, Br). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key identifier in the mass spectrum. For enhanced sensitivity in detecting halogenated compounds, techniques like negative chemical ionization (NCI) or tandem mass spectrometry (MS/MS) can be employed. nih.gov
A summary of expected GC-MS data for "this compound" is presented below:
| Parameter | Value |
| Retention Time (min) | 12.3 |
| Molecular Ion (M⁺) m/z | 262/264 |
| Key Fragmentation Ions (m/z) | 216/218 ([M-NO₂]⁺), 185/187 ([M-NO₂-CH₃]⁺), 137 ([M-Br-NO₂]⁺) |
This interactive table contains hypothetical but chemically plausible data for illustrative purposes.
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. rsc.orglongdom.org In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net
A TLC plate, typically coated with silica (B1680970) gel, is spotted with the reaction mixture alongside the starting materials and a reference standard of the product (if available). The plate is then developed in a suitable mobile phase, which is a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light or by staining. The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction. A complete reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
An example of TLC data for monitoring a synthesis is as follows:
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) |
| Starting Material A | 0.65 |
| Starting Material B | 0.20 |
| This compound | 0.45 |
This interactive table provides illustrative Rf values.
The parent molecule, "this compound," is achiral. Therefore, chiral chromatography would not be necessary for its analysis. However, if this compound were to be used as a precursor in the synthesis of a chiral derivative (for instance, through a reaction involving the amine group that introduces a stereocenter), then chiral chromatography would become an essential tool. nih.gov This technique is designed to separate enantiomers, which are non-superimposable mirror images of each other. acs.org Chiral stationary phases (CSPs) are used in both HPLC and GC to achieve this separation. mdpi.comnih.gov The development of a method for a chiral derivative would involve screening various CSPs and mobile phases to find conditions that provide baseline separation of the enantiomers.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic method, provide a wealth of information from a single analysis, enabling direct structural elucidation of compounds as they are separated.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) are powerful, albeit less common, hyphenated techniques that provide detailed structural information on the separated components of a mixture. globalresearchonline.net
LC-NMR involves directing the eluent from the HPLC column through a flow cell within the NMR spectrometer. nih.gov This allows for the acquisition of NMR spectra (e.g., ¹H, ¹⁹F) of the separated peaks in real-time. For a compound like "this compound," LC-¹H NMR would confirm the presence and connectivity of the aromatic protons and the methyl group, while LC-¹⁹F NMR would confirm the presence of the fluorine atom. A significant challenge with LC-NMR is its relatively low sensitivity, which often requires the use of higher concentration samples or specialized equipment like cryogenic probes. globalresearchonline.netresearchgate.net
GC-NMR is a similar concept applied to gas chromatography. While technically challenging, it can provide valuable structural information for volatile compounds. For "this compound," this would likely require derivatization to ensure sufficient volatility for GC analysis. The resulting NMR data would provide unambiguous structural confirmation of the eluting peaks.
Due to the specialized nature and sensitivity limitations of these techniques, they are typically employed in research settings for the definitive structural elucidation of unknown impurities or degradation products. nih.govsemanticscholar.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For this compound (C₇H₆BrFN₂O₂), this analysis is crucial to verify its synthesis and purity.
The analysis typically involves combustion of a precisely weighed sample of the compound. The combustion products (such as CO₂, H₂O, and N₂) are collected and measured to determine the amount of carbon, hydrogen, and nitrogen. Bromine and fluorine content are determined by other specific analytical methods, such as ion chromatography after combustion.
The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
The theoretical elemental composition and a placeholder for experimental values are shown in the table below.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 33.76% | To be determined |
| Hydrogen (H) | 2.43% | To be determined |
| Bromine (Br) | 32.08% | To be determined |
| Fluorine (F) | 7.63% | To be determined |
| Nitrogen (N) | 11.25% | To be determined |
| Oxygen (O) | 12.85% | To be determined |
A successful synthesis and purification would yield experimental values that are in close agreement with the theoretical percentages.
Future Research Directions and Potential Innovations
Development of Novel and Efficient Synthetic Routes
The classical approach to synthesizing substituted anilines often involves nitration followed by reduction. youtube.com For a polysubstituted compound like 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, a multi-step synthesis is unavoidable. Future research could focus on developing more convergent and efficient synthetic strategies.
Furthermore, there is a growing trend towards "greener" chemical processes. labnews.co.ukspecchemonline.com Research into cleaner, more sustainable methods for aniline (B41778) production is gaining traction. labnews.co.ukspecchemonline.com This includes the use of bio-based feedstocks and renewable energy sources to power reactions. mcgroup.co.ukcoherentmarketinsights.com For instance, electrocatalytic reduction of nitroarenes to anilines using redox mediators and protons from water electrolysis has been demonstrated as a high-yield method at room temperature, which could be adapted for the synthesis of halogenated nitroanilines. labnews.co.ukspecchemonline.com
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Linear Synthesis | Well-established chemistry. | Optimization of individual steps for yield and purity. |
| Convergent Synthesis | Higher overall efficiency, fewer steps. | Development of key building blocks and robust coupling reactions. |
| Late-Stage C-H Functionalization | Increased synthetic flexibility. | Discovery of selective catalysts for direct bromination or nitration. acs.orgnih.gov |
| Biocatalysis | High selectivity, mild reaction conditions. | Engineering enzymes for specific transformations on substituted anilines. |
| Electrosynthesis | Reduced use of chemical reagents, potential for renewable energy integration. | Development of efficient mediator systems for the reduction of complex nitroarenes. labnews.co.ukspecchemonline.com |
Exploration of New Reaction Pathways and Derivatizations
The functional groups present in this compound—an amine, a nitro group, and halogen atoms—offer a rich playground for exploring new reaction pathways and creating a diverse library of derivatives.
The amino group is a key handle for derivatization. It can be diazotized and converted into a wide range of other functional groups. Furthermore, the development of photocatalytic methods for the C-H functionalization of anilines opens up new avenues for creating novel carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govchemrxiv.org For example, visible-light-induced para-selective C-H functionalization has been developed for anilines, which could be explored for further substitution on the aromatic ring. acs.orgnih.gov
The nitro group can be reduced to an amino group, creating a diamine derivative that could serve as a monomer for polymerization or as a precursor to heterocyclic compounds. The selective reduction of the nitro group in the presence of a bromo substituent is a well-established transformation in the synthesis of haloanilines. researchgate.net
The bromine and fluorine atoms also offer opportunities for derivatization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce new aryl, vinyl, or amino substituents.
| Functional Group | Potential Reaction Pathway | Resulting Derivative Class |
| Amino Group | Diazotization, Sandmeyer Reaction | Halogenated, cyano, or hydroxylated derivatives. |
| Amino Group | Acylation, Sulfonylation | Amides, sulfonamides. chemrxiv.org |
| Nitro Group | Selective Reduction | Diamino derivatives. researchgate.net |
| Bromo Group | Suzuki Coupling | Biaryl compounds. |
| Bromo Group | Buchwald-Hartwig Amination | Di- and tri-amino compounds. |
| Aromatic Ring | Photocatalytic C-H Functionalization | Arylated or alkylated aniline derivatives. acs.orgnih.gov |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is a powerful tool for predicting the physicochemical properties and reactivity of molecules. tandfonline.com For a molecule like this compound, computational modeling can provide valuable insights that can guide future experimental work.
Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). umn.edu This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's redox properties. For instance, the calculated partial atomic charge on the amine nitrogen can be a key predictor of its reactivity. tandfonline.com
Furthermore, computational models can be used to study the mechanisms of potential reactions and to predict the stability of intermediates and transition states. This can aid in the design of more efficient synthetic routes and in the prediction of reaction outcomes. The relationship between the molecular structure of substituted anilines and their metabolic pathways has been investigated using computational chemistry, demonstrating the predictive power of these methods. tandfonline.com
| Computational Method | Predicted Property/Application | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, partial charges. umn.edu | Prediction of regioselectivity in reactions. tandfonline.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths, atomic interactions. | Understanding the influence of substituents on molecular stability. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects. | Predicting solubility and behavior in different solvent environments. |
| Transition State Theory Calculations | Reaction energy barriers, rate constants. | Optimization of reaction conditions and catalyst selection. |
Integration with Emerging Technologies in Organic Synthesis
The field of organic synthesis is being transformed by the integration of emerging technologies that offer greater control, efficiency, and safety.
Flow chemistry , where reactions are carried out in continuous-flowing streams rather than in batches, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitration. beilstein-journals.orgvapourtec.comewadirect.com The use of microreactors in flow chemistry allows for precise control over reaction parameters like temperature and residence time, leading to improved yields and selectivity. beilstein-journals.orgresearchgate.net The synthesis of this compound and its derivatives could be significantly enhanced by adopting flow chemistry, especially for the nitration and reduction steps. vapourtec.comnih.gov
Photocatalysis is another rapidly developing area that utilizes visible light to drive chemical reactions. acs.orgnih.gov This technology offers mild reaction conditions and unique reactivity patterns. As mentioned earlier, photocatalytic C-H functionalization could be a powerful tool for the derivatization of this compound. acs.orgnih.govrsc.org
The table below summarizes the potential benefits of integrating these technologies:
| Emerging Technology | Application in the Chemistry of the Compound | Potential Advantages |
| Flow Chemistry | Synthesis (e.g., nitration, reduction). beilstein-journals.orgvapourtec.comnih.gov | Enhanced safety, improved heat transfer, higher yields, scalability. ewadirect.comresearchgate.net |
| Photocatalysis | Derivatization (e.g., C-H functionalization). acs.orgnih.gov | Mild reaction conditions, novel reactivity, high selectivity. nih.gov |
| Microwave-Assisted Synthesis | Acceleration of slow reactions. | Reduced reaction times, improved yields. |
| Automation and High-Throughput Screening | Discovery of new reactions and optimization of conditions. | Rapid identification of optimal reaction parameters and novel derivatives. |
Potential in Specific Chemical Applications (non-prohibited areas)
While direct applications of this compound are not extensively documented, its structural motifs suggest potential for its derivatives in various fields of chemical science. Functionalized anilines are crucial intermediates in the synthesis of a wide range of valuable products. mcgroup.co.ukresearchgate.net
In materials science , aniline derivatives are precursors to polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. researchgate.netrsc.org The specific substituents on this compound could be used to tune the electronic properties and solubility of the resulting polymers.
As a highly functionalized building block, derivatives of this compound could also be valuable synthetic intermediates for the preparation of more complex molecules, including dyes and pigments. The combination of halogens, an amino group, and a nitro group provides multiple points for further chemical modification.
Future research could focus on synthesizing a range of derivatives and screening them for interesting photophysical, electronic, or material properties. This exploration could uncover novel applications for this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
